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molecular formula C14H26N2O3 B8443261 Ethyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate

Ethyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate

Cat. No. B8443261
M. Wt: 270.37 g/mol
InChI Key: IDECSARNUYYRQF-UHFFFAOYSA-N
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Patent
US08119661B2

Procedure details

To a stirred solution of ethyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate (2.45 g, 8.69 mmol) in THF (20 mL) was added a 1.4 M solution of MeMgBr in toluene/THF (18.6 mL, 26.1 mmol) at 0° C., and the mixture was stirred at room temperature for 12 h. The reaction was then quenched with saturated aqueous ammonium chloride, and the mixture was extracted with dichloromethane (2×25 mL). The combined extracts were concentrated in vacuo to afford the title compound (1.54 g, 65%), which was used in the next step without further purification. MS (M+1): 271.26.
Name
ethyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate
Quantity
2.45 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
18.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([N:14]2[CH2:19][CH2:18][CH:17]([OH:20])[CH2:16][CH2:15]2)[CH2:8][CH2:7][N:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5][CH2:4]1)#N.C[Mg+].[Br-].C1(C)C=CC=CC=1.C1COCC1>C1COCC1>[OH:20][CH:17]1[CH2:18][CH2:19][N:14]([C:3]2([CH3:1])[CH2:8][CH2:7][N:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:5][CH2:4]2)[CH2:15][CH2:16]1 |f:1.2,3.4|

Inputs

Step One
Name
ethyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate
Quantity
2.45 g
Type
reactant
Smiles
C(#N)C1(CCN(CC1)C(=O)OCC)N1CCC(CC1)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]
Name
toluene THF
Quantity
18.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (2×25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC1CCN(CC1)C1(CCN(CC1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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